Cas no 2171862-01-2 (8-tert-butyl-6-oxa-10-azaspiro4.5decane)

8-tert-butyl-6-oxa-10-azaspiro4.5decane structure
2171862-01-2 structure
Product Name:8-tert-butyl-6-oxa-10-azaspiro4.5decane
CAS No:2171862-01-2
MF:C12H23NO
MW:197.317123651505
CID:5864212
PubChem ID:165864706
Update Time:2025-07-12

8-tert-butyl-6-oxa-10-azaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • 8-tert-butyl-6-oxa-10-azaspiro4.5decane
    • 2171862-01-2
    • EN300-1279299
    • 8-tert-butyl-6-oxa-10-azaspiro[4.5]decane
    • Inchi: 1S/C12H23NO/c1-11(2,3)10-8-13-12(14-9-10)6-4-5-7-12/h10,13H,4-9H2,1-3H3
    • InChI Key: OMGNBPCYYKWYGU-UHFFFAOYSA-N
    • SMILES: O1CC(CNC21CCCC2)C(C)(C)C

Computed Properties

  • Exact Mass: 197.177964357g/mol
  • Monoisotopic Mass: 197.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 21.3Ų

8-tert-butyl-6-oxa-10-azaspiro4.5decane Pricemore >>

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Additional information on 8-tert-butyl-6-oxa-10-azaspiro4.5decane

Introduction to 8-tert-butyl-6-oxa-10-azaspiro4.5decane (CAS No. 2171862-01-2) and Its Emerging Applications in Chemical Biology

8-tert-butyl-6-oxa-10-azaspiro4.5decane, identified by the chemical identifier CAS No. 2171862-01-2, is a structurally unique spirocyclic compound featuring a nitrogen-containing heterocycle interconnected with an oxygen atom within its framework. This compound has garnered significant attention in the field of chemical biology due to its distinctive molecular architecture, which positions it as a promising candidate for various biochemical and pharmacological investigations.

The spirocyclic core of 8-tert-butyl-6-oxa-10-azaspiro4.5decane introduces rigidity and conformational constraints, which can be exploited to modulate binding interactions with biological targets. The presence of both nitrogen and oxygen heteroatoms enhances its potential as a scaffold for drug discovery, allowing for diverse functionalization strategies that can fine-tune its pharmacokinetic and pharmacodynamic properties.

In recent years, there has been a growing interest in spirocyclic compounds due to their ability to exhibit high binding affinity and selectivity towards biological macromolecules. Studies have demonstrated that such molecules can effectively disrupt protein-protein interactions or inhibit enzymatic activity by mimicking natural substrates or binding pockets. The 8-tert-butyl substituent further contributes to the steric environment of the molecule, potentially influencing its solubility and metabolic stability, making it an attractive candidate for further development.

Recent advancements in computational chemistry have enabled more precise predictions of the binding modes of spirocyclic compounds, facilitating the design of novel derivatives with enhanced biological activity. For instance, molecular docking simulations have been employed to explore the interactions between 8-tert-butyl-6-oxa-10-azaspiro4.5decane and various protein targets, revealing potential therapeutic applications in areas such as inflammation, cancer, and neurodegenerative diseases.

The 6-oxy group within the molecule serves as a key functional moiety that can participate in hydrogen bonding or hydrophobic interactions with biological targets. This feature makes it particularly suitable for designing molecules that require precise spatial orientation to exert their effects. Additionally, the spirocyclic structure provides a stable platform for derivatization, allowing chemists to introduce additional functional groups while maintaining the core pharmacophore.

One of the most compelling aspects of 8-tert-butyl-6-oxa-10-azaspiro4.5decane is its potential as a lead compound for drug development. Preclinical studies have begun to explore its efficacy in models of several diseases, with promising results suggesting its ability to modulate key biological pathways. For example, research has indicated that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes or other mediators of inflammation.

The synthesis of 8-tert-butyl-6-oxa-10-azaspiro4.5decane presents unique challenges due to its complex spirocyclic framework. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the desired molecular architecture with high precision.

The 10aza moiety in the name highlights the presence of an azacycloalkane ring, which is known for its ability to interact with biological targets through multiple non-covalent bonds. This feature enhances the compound's potential as a therapeutic agent by improving its binding affinity and selectivity. Furthermore, the spirocyclic connection between the nitrogen and oxygen atoms introduces additional conformational flexibility, allowing for multiple binding orientations that can be optimized for specific biological targets.

Future research on 8-tert-butyl-6-oxya-10azaspiro4.5decane is likely to focus on expanding its chemical space through structural modifications and exploring new synthetic routes that improve yield and purity. Additionally, interdisciplinary approaches combining experimental chemistry with computational modeling will be essential in elucidating its mechanism of action and identifying new therapeutic applications.

The growing body of evidence supporting the potential of spirocyclic compounds like 8-tert-butyl6-oxya10azaspiro45decane underscores their significance in modern drug discovery efforts. As our understanding of their structural features and biological interactions continues to evolve, these molecules are poised to play a crucial role in developing next-generation therapeutics for a wide range of diseases.

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